1-Amino-3-methylbut-3-en-2-ol

Organic Synthesis Chiral Building Blocks Oxazolidinone Chemistry

1-Amino-3-methylbut-3-en-2-ol (C₅H₁₁NO, MW 101.15 g/mol) is a chiral 1,2-amino alcohol bearing a terminal vinyl (isopropenyl) group. The compound exists as a racemic mixture under CAS 1531700-88-5, with separate enantiopure entries for the (2S)-form (CAS 2227861-31-4) and the (2R)-form (CAS 2227784-33-8).

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B15315978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methylbut-3-en-2-ol
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC(=C)C(CN)O
InChIInChI=1S/C5H11NO/c1-4(2)5(7)3-6/h5,7H,1,3,6H2,2H3
InChIKeyNTKSLCGTSLOBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-methylbut-3-en-2-ol (CAS 1531700-88-5): Core Identity and Procurement-Relevant Characteristics


1-Amino-3-methylbut-3-en-2-ol (C₅H₁₁NO, MW 101.15 g/mol) is a chiral 1,2-amino alcohol bearing a terminal vinyl (isopropenyl) group . The compound exists as a racemic mixture under CAS 1531700-88-5, with separate enantiopure entries for the (2S)-form (CAS 2227861-31-4) and the (2R)-form (CAS 2227784-33-8) . It is classified as a small-molecule amino alcohol building block featuring three reactive handles—primary amine, secondary alcohol, and an olefin—making it structurally distinct from both its saturated analogs (e.g., 1-amino-3-methylbutan-2-ol) and its regioisomers (e.g., 2-amino-3-methylbut-3-en-1-ol) .

Why Generic Substitution of 1-Amino-3-methylbut-3-en-2-ol with In-Class Amino Alcohols Fails: Structural Non-Interchangeability


Amino alcohols of formula C₅H₁₁NO share an identical molecular weight but differ critically in the spatial arrangement of their functional groups. The target compound positions the primary amine and secondary hydroxyl on adjacent carbons (C1 and C2) with an isopropenyl substituent at C3 . In its closest regioisomer, 2-amino-3-methylbut-3-en-1-ol, the amine is on C2 and the hydroxyl on C1, yielding a primary alcohol instead of a secondary alcohol and relocating the chiral center . The saturated analog 1-amino-3-methylbutan-2-ol lacks the vinyl group entirely, forfeiting the olefin as a synthetic handle and altering both reactivity and physicochemical properties (predicted logP, H-bonding capacity) [1]. These structural variations produce distinct reactivity profiles in downstream transformations such as oxazolidinone formation, Schiff-base condensation, and metal-chelation, precluding simple interchange without re-optimization of reaction conditions.

Quantitative Differential Evidence for 1-Amino-3-methylbut-3-en-2-ol Versus Comparators


Regiochemical Differentiation: 1,2-Amino Alcohol vs. 2,1-Amino Alcohol Arrangement Dictates Reactivity and Synthetic Utility

1-Amino-3-methylbut-3-en-2-ol (target) bears the amine at C1 and hydroxyl at C2, forming a 1,2-amino alcohol motif with a secondary alcohol. In contrast, the regioisomer 2-amino-3-methylbut-3-en-1-ol (CAS 926692-95-7) bears the amine on C2 and hydroxyl on C1, producing a primary alcohol . This regiochemical swap alters both the steric environment of the nucleophilic amine and the leaving-group aptitude of the hydroxyl. For oxazolidinone synthesis—a key application of amino alcohols as chiral auxiliaries—1,2-amino alcohols cyclize directly with carbonylating agents, whereas 2,1-amino alcohols require alternative activation strategies [1]. The predicted boiling point for the regioisomer is 191.893±20.00 °C and density is 0.941±0.06 g/cm³ at 25 °C, while experimental values for the target compound remain uncurated in public databases, underscoring a data gap that makes procurement specifications (purity, appearance, storage) the primary basis for differentiation .

Organic Synthesis Chiral Building Blocks Oxazolidinone Chemistry

Vinyl Group as a Synthetic Handle: Differentiation from Saturated Analog 1-Amino-3-methylbutan-2-ol

The target compound contains a terminal isopropenyl (C=C) group that is absent in the saturated analog 1-amino-3-methylbutan-2-ol (CAS 17687-58-0) [1]. This vinyl moiety provides a synthetic handle for transformations inaccessible to the saturated comparator: Heck coupling, hydroformylation, thiol-ene click chemistry, epoxidation, and olefin metathesis. The molecular formula difference (C₅H₁₁NO vs. C₅H₁₃NO) reflects the presence of one double-bond equivalent, which also lowers the molecular weight (101.15 vs. 103.16 g/mol) and alters the hydrogen-bonding capacity . While direct head-to-head reactivity data in identical transformations are not available in the peer-reviewed literature for this specific compound pair, the presence of the vinyl group is a structural feature that cannot be replicated by the saturated analog, making the two compounds non-substitutable in any application requiring olefin chemistry [2].

Cross-Coupling Polymer Chemistry Late-Stage Functionalization

Purity Specification and Vendor Availability: Quantitative Procurement Benchmarks

The target compound (racemic) is available from multiple vendors with documented purity specifications. AKSci offers the compound at ≥97% purity (CAS 1531700-88-5, Cat. 4246EP) with long-term storage at cool, dry conditions . CymitQuimica (Fluorochem brand) provides the compound at 98% purity in 250 mg, 500 mg, and 1 g quantities . Chemscene lists the compound at ≥98% purity with storage at 2–8 °C sealed in dry conditions . In comparison, the regioisomer (2S)-2-amino-3-methylbut-3-en-1-ol (CAS 926692-95-7) is listed by Sigma-Aldrich, suggesting broader commercial availability and potentially more extensive characterization data for the regioisomer . The enantiopure (2R)-form (CAS 2227784-33-8) is described as available through custom synthesis, indicating more limited off-the-shelf access compared to the racemate [1].

Chemical Procurement Quality Assurance Building Block Sourcing

Solubility Differentiation Among C₅H₁₁NO Amino Alcohol Structural Isomers

Among C₅H₁₁NO amino alcohols, the positional isomer 1-amino-2-methylbut-3-en-2-ol (CAS 15158-22-2) has been experimentally characterized with aqueous solubility of 457 g/L, classified as 'Very Soluble' . This isomer differs from the target compound by bearing a tertiary alcohol (C2 with methyl and vinyl substituents) rather than a secondary alcohol, and the amine on C1 rather than on a substituted carbon. While the target compound lacks a publicly curated experimental solubility value, its structural features—a secondary alcohol capable of stronger intermolecular hydrogen bonding than a tertiary alcohol, combined with a primary amine—predict distinct solubility and partitioning behavior compared to the 1-amino-2-methyl isomer . This solubility difference is class-level inferential: tertiary alcohols generally exhibit lower water solubility than secondary alcohols due to reduced hydrogen-bond donor capacity, a trend observed across small-molecule alcohol series .

Physicochemical Characterization Formulation Solubility

Recommended Research and Industrial Application Scenarios for 1-Amino-3-methylbut-3-en-2-ol Based on Differential Evidence


Chiral Oxazolidinone Auxiliary Synthesis via Direct Cyclization of the 1,2-Amino Alcohol Motif

The target compound's 1,2-amino alcohol arrangement (amine at C1, secondary alcohol at C2) enables direct cyclization with phosgene equivalents or carbonyl diimidazole to form oxazolidinones, a transformation exploited in Evans-type chiral auxiliaries for asymmetric synthesis . The regioisomer 2-amino-3-methylbut-3-en-1-ol cannot undergo this direct cyclization due to its 1,3-relationship between amine and hydroxyl groups. Users synthesizing chiral oxazolidinones should select the target compound specifically for its 1,2-amino alcohol regiochemistry to avoid additional protection/deprotection steps .

Vinyl-Functionalized Building Block for Heck Coupling and Olefin Metathesis in Medicinal Chemistry

The terminal isopropenyl group of 1-amino-3-methylbut-3-en-2-ol serves as a synthetic handle for palladium-catalyzed cross-coupling (Heck, Suzuki after hydroboration) and olefin metathesis, enabling late-stage diversification of amino-alcohol-containing scaffolds . The saturated analog 1-amino-3-methylbutan-2-ol lacks this olefin and is incompatible with these transformations. For medicinal chemistry programs requiring C–C bond formation at the beta-position relative to the amino alcohol core, the target compound provides a functional group that the saturated comparator cannot offer .

Racemic Screening Followed by Enantiopure Scale-Up in Asymmetric Catalysis

The racemic target compound (CAS 1531700-88-5, 97–98% purity, multiple vendors) is suitable for initial achiral or racemic reaction optimization and screening campaigns . Once lead conditions are identified, users may transition to the enantiopure (2S)- or (2R)-forms (CAS 2227861-31-4 and 2227784-33-8, respectively) via custom synthesis for enantioselective applications . This two-tier procurement strategy minimizes initial cost while preserving a pathway to chiral precision, a consideration not applicable to compounds available only in racemic form with no enantiopure sourcing option.

Aqueous-Phase Bioconjugation Leveraging Secondary Alcohol Hydrophilicity

Although experimental aqueous solubility data for the target compound remain uncurated, the secondary alcohol motif is predicted to confer higher water solubility than the tertiary alcohol isomer (1-amino-2-methylbut-3-en-2-ol, measured at 457 g/L) . For aqueous bioconjugation reactions (e.g., enzyme-mediated amidation, reductive amination under physiological conditions), the target compound's structural features—primary amine for conjugation, secondary alcohol for polarity—make it a candidate building block where solubility advantages over tertiary alcohol isomers could improve reaction homogeneity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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